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Compound of Interest

Compound Name: 2-Amino-4-chloronicotinaldehyde

Cat. No.: B580197 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties,

synthesis, reactivity, and potential applications of 2-Amino-4-chloronicotinaldehyde. The

information is curated for professionals in chemical research and drug development, with a

focus on presenting clear, actionable data and methodologies.

Core Chemical and Physical Properties
2-Amino-4-chloronicotinaldehyde, with the systematic name 2-amino-4-chloropyridine-3-

carbaldehyde, is a substituted pyridine derivative. Its structure incorporates an amino group, a

chloro substituent, and an aldehyde functional group, making it a versatile building block in

organic synthesis. The compound typically appears as a crystalline solid and is soluble in

common organic solvents.[1]
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Property Value

Molecular Formula C₆H₅ClN₂O

Molecular Weight 156.57 g/mol

CAS Number 884004-48-2

Physical Form Solid

Purity Typically available at ≥97%

Predicted Boiling Point 308.4 ± 42.0 °C

Melting Point

Data not explicitly reported. The isomer 2-

amino-5-chloronicotinaldehyde has a melting

point of 169-171°C, suggesting a similar range.

[1]

Solubility

Expected to have limited water solubility but

good solubility in polar organic solvents like

methanol, ethanol, and DMSO.[1]

Storage Conditions
Keep in a dark place, under an inert

atmosphere, at 2-8°C.

Spectroscopic Data
While detailed, experimentally verified spectra for 2-Amino-4-chloronicotinaldehyde are not

widely published, the expected spectral characteristics can be inferred from its structure and

data from analogous compounds.
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Spectroscopy Expected Characteristics

¹H NMR

Signals corresponding to the aldehyde proton

(CHO, likely a singlet around 9-10 ppm),

aromatic protons on the pyridine ring, and a

broad signal for the amino group (NH₂) protons.

For the related 4-amino-2-

chloronicotinaldehyde, signals were observed at

δ 9.81 (s, 1H), 8.97 (m, 1H), and 7.48-7.52 (m,

1H) in CDCl₃.[2]

¹³C NMR

Resonances for the aldehyde carbonyl carbon

(typically >180 ppm), and distinct signals for the

carbon atoms of the pyridine ring, influenced by

the electronic effects of the amino, chloro, and

aldehyde substituents.

IR Spectroscopy

Characteristic absorption bands are expected

for N-H stretching of the amino group (around

3300-3500 cm⁻¹), C=O stretching of the

aldehyde (around 1680-1700 cm⁻¹), C=N and

C=C stretching of the pyridine ring, and a C-Cl

stretching band.

Mass Spectrometry

The molecular ion peak (M⁺) would be expected

at m/z 156, with a characteristic (M+2)⁺ peak at

m/z 158 with approximately one-third the

intensity, corresponding to the ³⁷Cl isotope.

Synthesis and Experimental Protocols
The synthesis of 2-Amino-4-chloronicotinaldehyde is often achieved through the formylation

of an appropriate aminopyridine precursor. The Vilsmeier-Haaf reaction is a commonly cited

method for this type of transformation.[1][3]
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Vilsmeier Reagent Formation

Formylation Reaction

Work-up

DMF
(N,N-Dimethylformamide)
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[ClCH=N⁺(CH₃)₂]Cl⁻
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(Phosphorus oxychloride)
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2-Amino-4-chloropyridine

Electrophilic Attack
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Aqueous Hydrolysis
(e.g., H₂O, NaHCO₃)

2-Amino-4-chloronicotinaldehyde
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Caption: Workflow for the Vilsmeier-Haaf Synthesis.
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Representative Experimental Protocol (Vilsmeier-Haaf
Reaction)
This protocol is a generalized procedure based on established Vilsmeier-Haaf formylation

reactions.[3][4][5] Researchers should optimize conditions for specific laboratory settings.

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic

stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF) in an ice bath.

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled

DMF with constant stirring under an inert atmosphere. The reaction is exothermic and should

be controlled to maintain a low temperature (0-5 °C). Stir the mixture for approximately 30

minutes to ensure complete formation of the Vilsmeier reagent.

Addition of Substrate: Dissolve the starting material, 2-amino-4-chloropyridine, in a suitable

solvent (e.g., additional DMF or a chlorinated solvent) and add it slowly to the freshly

prepared Vilsmeier reagent.

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture

to warm to room temperature. The reaction may then be heated (e.g., to 60-80 °C) for

several hours to drive it to completion. Monitor the reaction progress using Thin Layer

Chromatography (TLC).

Work-up: Once the reaction is complete, cool the mixture and pour it carefully onto crushed

ice.

Neutralization and Extraction: Neutralize the acidic solution by slowly adding a base, such as

sodium bicarbonate solution or dilute sodium hydroxide, until the pH is neutral or slightly

alkaline. This will hydrolyze the intermediate iminium salt to the final aldehyde product.

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or

dichloromethane).

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. The crude product can be further purified by column

chromatography on silica gel or by recrystallization to yield pure 2-Amino-4-
chloronicotinaldehyde.
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Chemical Reactivity and Potential Applications
The multifunctionality of 2-Amino-4-chloronicotinaldehyde makes it a valuable intermediate

for synthesizing more complex heterocyclic systems. Its primary reactive sites are the

aldehyde, the amino group, and the chlorine-substituted carbon on the pyridine ring.

Nucleophilic Substitution: The chlorine atom at the 4-position is susceptible to nucleophilic

aromatic substitution (SNAr) reactions, allowing for the introduction of various functional

groups (e.g., amines, alkoxides, thiols).[1]

Aldehyde Chemistry: The aldehyde group can undergo a wide range of reactions, including

condensation (e.g., aldol, Knoevenagel), oxidation to a carboxylic acid, reduction to an

alcohol, and formation of imines or Schiff bases.[1]

Amino Group Reactivity: The amino group can be acylated, alkylated, or diazotized,

providing further avenues for molecular elaboration.

These reactive handles make the compound a promising scaffold for medicinal chemistry and

materials science. Substituted nicotinaldehydes and chloropyridines are known to be key

intermediates in the synthesis of pharmaceuticals and agrochemicals.[4]
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with Acyl Chloride

Alkylation

with Alkyl Halide
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Caption: Key Reactivity Pathways of the Core Compound.

Biological Activity and Drug Discovery Potential
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While specific signaling pathway involvement for 2-Amino-4-chloronicotinaldehyde is not

documented, the broader class of substituted pyridines and nicotinaldehydes are prevalent in

biologically active molecules, including agrochemicals and pharmaceuticals. Nicotinamide

adenine dinucleotide (NAD) biosynthesis, a critical cellular process, can be influenced by

nicotinaldehyde precursors. The structural motifs present in this compound are found in

molecules with anticancer, antimicrobial, and fungicidal properties.[6][7]

Therefore, 2-Amino-4-chloronicotinaldehyde serves as an excellent starting point or scaffold

in a drug discovery workflow. Its versatile reactivity allows for the generation of diverse

chemical libraries for screening against various biological targets.
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Caption: Logical Workflow for Drug Discovery.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b580197?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b580197?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Safety Information
Based on data for structurally similar compounds, 2-Amino-4-chloronicotinaldehyde should

be handled with care.

Hazard Statements: May be harmful if swallowed (H302).

Precautionary Statements: Wear protective gloves, eye protection, and face protection

(P280). If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing (P305+P351+P338).

Signal Word: Warning

Pictogram: GHS07 (Exclamation Mark)

Users must consult the full Safety Data Sheet (SDS) from the supplier before handling this

chemical and use appropriate personal protective equipment (PPE) in a well-ventilated area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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